molecular formula C12H10ClN3O2 B2844300 N-(5-Chloropyridin-2-yl)-1-methyl-2-oxopyridine-3-carboxamide CAS No. 2319802-87-2

N-(5-Chloropyridin-2-yl)-1-methyl-2-oxopyridine-3-carboxamide

Cat. No. B2844300
CAS RN: 2319802-87-2
M. Wt: 263.68
InChI Key: HTNAXDQBXFSHEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-Chloropyridin-2-yl)-1-methyl-2-oxopyridine-3-carboxamide, also known as C646, is a small molecule inhibitor that has been extensively studied in the field of cancer research. This compound has shown promising results in inhibiting the activity of histone acetyltransferase (HAT) enzymes, which play a crucial role in regulating gene expression.

Mechanism of Action

N-(5-Chloropyridin-2-yl)-1-methyl-2-oxopyridine-3-carboxamide works by binding to the active site of HAT enzymes, preventing the acetylation of histone proteins. This leads to changes in gene expression patterns, which can inhibit the growth of cancer cells and induce apoptosis. N-(5-Chloropyridin-2-yl)-1-methyl-2-oxopyridine-3-carboxamide has been shown to be highly selective for the p300/CBP-associated factor (PCAF) and CREB-binding protein (CBP) HAT enzymes.
Biochemical and Physiological Effects:
N-(5-Chloropyridin-2-yl)-1-methyl-2-oxopyridine-3-carboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, N-(5-Chloropyridin-2-yl)-1-methyl-2-oxopyridine-3-carboxamide has been shown to induce apoptosis in cancer cells, which can lead to the regression of tumors. N-(5-Chloropyridin-2-yl)-1-methyl-2-oxopyridine-3-carboxamide has also been shown to have anti-inflammatory effects by inhibiting the activity of nuclear factor-kappa B (NF-κB) signaling pathway.

Advantages and Limitations for Lab Experiments

N-(5-Chloropyridin-2-yl)-1-methyl-2-oxopyridine-3-carboxamide has several advantages for lab experiments, including its high selectivity for HAT enzymes, its ability to inhibit the growth of cancer cells, and its anti-inflammatory effects. However, N-(5-Chloropyridin-2-yl)-1-methyl-2-oxopyridine-3-carboxamide has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of N-(5-Chloropyridin-2-yl)-1-methyl-2-oxopyridine-3-carboxamide, including its potential use as a therapeutic agent for cancer and inflammatory diseases. Further studies are needed to determine the optimal dosage and administration of N-(5-Chloropyridin-2-yl)-1-methyl-2-oxopyridine-3-carboxamide for these applications. In addition, the development of more potent and selective HAT inhibitors based on the structure of N-(5-Chloropyridin-2-yl)-1-methyl-2-oxopyridine-3-carboxamide may lead to the discovery of new therapeutic agents.

Synthesis Methods

The synthesis of N-(5-Chloropyridin-2-yl)-1-methyl-2-oxopyridine-3-carboxamide involves the condensation of 5-chloro-2-aminopyridine with methyl 2-oxo-3-pyridinecarboxylate in the presence of triethylamine. The resulting compound is then treated with 1,1'-carbonyldiimidazole to yield the final product. The synthesis method of N-(5-Chloropyridin-2-yl)-1-methyl-2-oxopyridine-3-carboxamide has been optimized to produce high yields and purity of the compound.

Scientific Research Applications

N-(5-Chloropyridin-2-yl)-1-methyl-2-oxopyridine-3-carboxamide has been extensively studied in the field of cancer research due to its ability to inhibit the activity of HAT enzymes. HAT enzymes play a crucial role in regulating gene expression by adding acetyl groups to histone proteins, which can activate or repress gene transcription. Inhibition of HAT enzymes by N-(5-Chloropyridin-2-yl)-1-methyl-2-oxopyridine-3-carboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis.

properties

IUPAC Name

N-(5-chloropyridin-2-yl)-1-methyl-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O2/c1-16-6-2-3-9(12(16)18)11(17)15-10-5-4-8(13)7-14-10/h2-7H,1H3,(H,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTNAXDQBXFSHEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)NC2=NC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloropyridin-2-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.